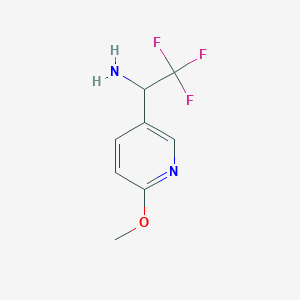
2,2,2-Trifluoro-1-(6-methoxypyridin-3-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethanamine is a chemical compound with the molecular formula C8H9F3N2O It is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, which is further substituted with a methoxypyridinyl group
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine and trifluoroacetaldehyde.
Reaction Conditions: The reaction involves the condensation of 6-methoxypyridine with trifluoroacetaldehyde under acidic conditions to form the intermediate 2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethanol.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The methoxypyridinyl group can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethanamine can be compared with similar compounds such as:
2,2,2-Trifluoro-1-(3-methoxypyridin-2-yl)ethanamine: This compound has a similar structure but differs in the position of the methoxy group on the pyridine ring.
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2,2,2-Trifluoro-1-(6-methoxypyridin-3-YL)ethanamine (CAS No. 1060807-22-8) is a synthetic compound characterized by its trifluoromethyl and methoxy substituents on a pyridine ring. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory and neuroprotective properties.
- Molecular Formula: C8H9F3N2O
- Molecular Weight: 206.17 g/mol
- Chemical Structure:
SMILES COC1=CC=CC(=N1)C(C(F)(F)F)N
Anti-inflammatory Effects
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, research on related pyridine derivatives demonstrated their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 in lipopolysaccharide (LPS)-stimulated macrophages .
Table 1: Summary of Anti-inflammatory Activity
| Compound | Model | Effect | Reference |
|---|---|---|---|
| This compound | RAW 264.7 Cells | Inhibition of NO production | |
| Similar Pyridine Derivative | Zebrafish Larvae | Reduced inflammatory response |
Neuroprotective Properties
In addition to its anti-inflammatory properties, this compound may possess neuroprotective effects. Compounds with similar structural features have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. The trifluoromethyl group is often associated with enhanced blood-brain barrier permeability, potentially increasing the compound's efficacy in neurological applications .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the inhibition of the NF-κB pathway plays a crucial role in its anti-inflammatory activity. NF-κB is a key regulator of immune response and inflammation; thus, its inhibition could lead to reduced expression of inflammatory cytokines .
Case Studies
One notable case study involved the evaluation of related compounds in both in vitro and in vivo models. The results indicated a dose-dependent reduction in inflammatory markers following treatment with these compounds. For example:
Properties
CAS No. |
1060807-22-8 |
|---|---|
Molecular Formula |
C8H9F3N2O |
Molecular Weight |
206.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H9F3N2O/c1-14-6-3-2-5(4-13-6)7(12)8(9,10)11/h2-4,7H,12H2,1H3 |
InChI Key |
FGIYUKUCPKWNDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















